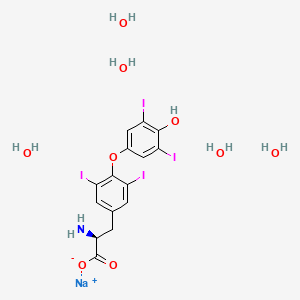

L-Thyroxine sodium salt pentahydrate

Vue d'ensemble

Description

Levothyroxine sodique pentahydraté, également connu sous le nom de Levothyroxine sodique, est une forme synthétique de l’hormone thyroïdienne thyroxine (T4). Il est principalement utilisé dans le traitement de l’hypothyroïdie, une affection où la glande thyroïde ne produit pas suffisamment d’hormone thyroïdienne. Ce composé est crucial pour réguler le métabolisme, la croissance et le développement dans l’organisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Levothyroxine sodique pentahydraté est synthétisé par une série de réactions chimiques à partir de la L-tyrosine. Le processus implique la nitration de la L-tyrosine avec de l’acide nitrique dans l’acide sulfurique, suivie d’un traitement avec de l’hydroxyde de sodium pour donner le sel de sodium du dérivé 3,5-dinitro . Cet intermédiaire est ensuite soumis à d’autres réactions pour produire le produit final.

Méthodes de production industrielle

La production industrielle de levothyroxine sodique pentahydraté implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend un contrôle minutieux de la température, du pH et du temps de réaction pour minimiser les impuretés et les sous-produits .

Analyse Des Réactions Chimiques

Thermal and Environmental Decomposition

LTSS undergoes degradation under thermal stress and low humidity ( ):

Thermal Stability Profile

| Condition | Temperature (°C) | Mass Loss (%) | Key Observations |

|---|---|---|---|

| Dehydration | 35–103 | 9.48 | Loss of 5 H₂O molecules from crystalline lattice |

| Anhydrous stability | 103–156 | 0 | Stable anhydrous form |

| Decomposition onset | 156 | 76.95 (total) | Continuous mass loss via C-I bond cleavage and aromatic ring degradation |

Humidity Sensitivity ( )

| RH (%) | Storage Duration | Potency Loss | Moisture Content Change |

|---|---|---|---|

| 0 | 28 days | <1% | -3% (irreversible lattice destabilization) |

| 75 | 28 days | <1% | No change |

DSC analysis reveals two exotherms at 120°C and 159°C (water release) and an endotherm at 209°C (melting with decomposition).

Metabolic and Biological Reactions

In vivo, LTSS participates in thyroid hormone pathways ( ):

Key Metabolic Pathways

| Reaction | Enzyme/Condition | Product | Biological Impact |

|---|---|---|---|

| Deiodination | Deiodinases (DIO1/DIO2) | Triiodothyronine (T3) | 3–5x greater metabolic activity than T4 |

| Conjugation | UDP-glucuronosyltransferases | T4-glucuronide | Hepatic inactivation |

| Decarboxylation | Intestinal microbiota | Thyronamine | Neuroactive metabolite |

Stability in Formulations ( )

LTSS reacts with common excipients:

| Excipient | Interaction Type | Resultant Effect |

|---|---|---|

| Magnesium stearate | Solid-state proton transfer | Up to 12% potency loss in 8 weeks |

| Lactose | Maillard reaction (amine-sugar) | Brown discoloration; 15% degradation at 40°C |

| Calcium lactate | Ionic exchange (Ca²⁺/Na⁺) | Altered dissolution profile |

FTIR studies show band shifts at 1,081 cm⁻¹ (C-O stretch) and 1,013 cm⁻¹ (Si-O stretch) in silica-containing mixtures, indicating surface adsorption.

Oxidation and Light Sensitivity

LTSS degrades via radical-mediated pathways under UV exposure ( ):

| Stress Condition | Degradation Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Diiodothyronine, I⁻ | Homolytic C-I bond cleavage |

| H₂O₂ (1 mM) | Thyroxine quinone | Aromatic ring oxidation |

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months when protected from light.

Analytical Detection Methods

HPLC quantification uses a C18 column with theophylline as an internal standard ( ):

-

Mobile Phase : 10 mM NaOH–MeOH (1:1 v/v)

-

Retention Time : 6.2 min (LTSS) vs. 4.8 min (T3)

-

LOQ : 0.1 µg/mL

Decomposition products are resolved at RRT 0.3 (diiodothyronine) and 1.8 (iodide adducts).

Applications De Recherche Scientifique

Levothyroxine sodique pentahydraté a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés contenant de l’iode.

Biologie : Utilisé dans des études de culture cellulaire pour étudier les effets des hormones thyroïdiennes sur les processus cellulaires.

Médecine : Principalement utilisé dans le traitement de l’hypothyroïdie et d’autres troubles liés à la thyroïde. .

Industrie : Employé dans la production de produits pharmaceutiques et comme étalon dans les processus de contrôle qualité.

Mécanisme D'action

Levothyroxine sodique pentahydraté exerce ses effets en imitant l’action des hormones thyroïdiennes naturelles. Il se lie aux récepteurs des hormones thyroïdiennes dans le noyau des cellules, ce qui entraîne l’activation de la transcription des gènes et de la synthèse des protéines. Cela se traduit par une augmentation du taux métabolique, de la croissance et du développement. Le composé est converti en sa forme plus active, la triiodothyronine (T3), par les enzymes déiodinases .

Comparaison Avec Des Composés Similaires

Composés similaires

Triiodothyronine (T3) : Une forme plus active de l’hormone thyroïdienne avec une structure similaire mais contenant trois atomes d’iode au lieu de quatre.

Diiodothyronine (T2) : Une forme moins active avec seulement deux atomes d’iode.

Extrait thyroïdien desséché : Un produit naturel contenant un mélange de T4 et de T3 dans un rapport différent de celui des composés synthétiques

Unicité

Levothyroxine sodique pentahydraté est unique en raison de sa grande stabilité, de sa pureté et de sa puissance constante par rapport aux extraits thyroïdiens naturels. Il fournit une source fiable et contrôlée d’hormone thyroïdienne à des fins thérapeutiques et de recherche .

Activité Biologique

L-Thyroxine sodium salt pentahydrate (LTSS), also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It plays a crucial role in the management of hypothyroidism and has significant biological activities impacting metabolic processes, growth, and development. This article explores the biological activity of LTSS, including its mechanisms of action, effects on various physiological parameters, and relevant case studies.

- Molecular Weight : 888.93 g/mol

- Chemical Formula : C15H20I4NNaO9

- CAS Number : 6106-07-6

- Solubility : 28 mg/mL in DMSO at 25°C

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 6 months .

LTSS functions primarily by mimicking the natural hormone T4, which is produced by the thyroid gland. The biological activity of LTSS is mediated through several key mechanisms:

- Gene Regulation : LTSS enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene transcription and protein synthesis. This action regulates metabolic rate, growth, and development .

- Metabolic Effects : It stimulates the basal metabolic rate (BMR), enhances glucose metabolism, and increases lipid mobilization. These effects contribute to weight management and energy expenditure .

- Cardiovascular Impact : LTSS lowers serum cholesterol levels, particularly total and low-density lipoprotein (LDL) cholesterol, thus playing a role in cardiovascular health .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Metabolic Rate | Increases BMR, enhancing energy expenditure |

| Growth Regulation | Promotes normal growth and development |

| Cholesterol Levels | Lowers total and LDL cholesterol levels |

| Thyroid Function | Suppresses thyroid-stimulating hormone (TSH) levels |

Case Studies and Research Findings

- Hypothyroidism Treatment : A study highlighted that LTSS is effective in normalizing thyroid hormone levels in patients with hypothyroidism. Patients receiving LTSS showed significant improvements in symptoms such as fatigue and weight gain .

- Impact on Lipid Profiles : Research demonstrated that patients on LTSS therapy exhibited a marked reduction in total cholesterol levels compared to those not receiving treatment. This suggests a protective cardiovascular effect associated with LTSS administration .

- Stability Studies : Investigations into the stability of LTSS formulations indicated that interactions with various excipients could significantly alter its therapeutic efficacy. For instance, formulations containing dibasic calcium phosphate showed improved stability under thermal stress .

Propriétés

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCCAYJTTWMCX-QWPJCUCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I4NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209941 | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-07-6, 55-03-8, 25416-65-3 | |

| Record name | Levothyroxine sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Thyroxine Sodium Salt Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.